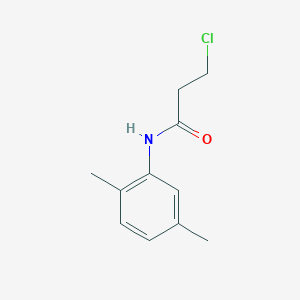

3-chloro-N-(2,5-dimethylphenyl)propanamide

CAS No.: 39494-07-0

Cat. No.: VC3844993

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39494-07-0 |

|---|---|

| Molecular Formula | C11H14ClNO |

| Molecular Weight | 211.69 g/mol |

| IUPAC Name | 3-chloro-N-(2,5-dimethylphenyl)propanamide |

| Standard InChI | InChI=1S/C11H14ClNO/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |

| Standard InChI Key | RINULPAFJWFTTK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CCCl |

| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CCCl |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The molecule consists of a propanamide backbone with a chlorine atom at the β-carbon (C3) and an N-linked 2,5-dimethylphenyl group. Key structural features include:

-

Aromatic system: A meta-substituted benzene ring with methyl groups at positions 2 and 5, creating steric hindrance that influences rotational freedom and intermolecular interactions.

-

Amide linkage: The –NH–C(=O)– group enables hydrogen bonding, a critical factor in crystallization behavior and solubility.

-

Chlorinated chain: The C3 chlorine atom introduces polarity and susceptibility to nucleophilic substitution reactions.

Table 1: Fundamental Physicochemical Properties

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClNO | |

| Molecular Weight | 211.69 g/mol | |

| IUPAC Name | 3-chloro-N-(2,5-dimethylphenyl)propanamide | |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CCCl | |

| Topological Polar Surface Area | 29.1 Ų |

Synthesis and Manufacturing

Laboratory-Scale Preparation

The synthesis typically involves a two-step protocol:

-

Amination: Reaction of 2,5-dimethylaniline with 3-chloropropanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl, with reaction completion monitored via thin-layer chromatography (TLC).

-

Purification: Crude product is washed with sodium bicarbonate, dried over magnesium sulfate, and recrystallized from ethanol/water (3:1 v/v), yielding white crystalline solid with >95% purity.

Industrial Considerations

Scale-up challenges include:

-

Byproduct management: Over-alkylation at the amine site, mitigated by stoichiometric control (1:1.05 molar ratio of aniline to acyl chloride).

-

Solvent recovery: Dichloromethane is distilled and reused to reduce environmental impact.

Physicochemical Behavior

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, CH₂Cl₂). Limited solubility in water (<0.1 g/L at 25°C).

-

Thermal stability: Decomposes above 210°C without melting, suggesting amorphous solid-state structure.

Spectroscopic Profiles

-

IR (KBr): ν = 3290 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O amide I), 1550 cm⁻¹ (N–H bend), 680 cm⁻¹ (C–Cl).

-

¹H NMR (400 MHz, CDCl₃): δ 7.10 (d, J=7.6 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.75 (d, J=7.6 Hz, 1H, ArH), 3.55 (q, 2H, CH₂Cl), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).

Comparative Analysis with Structural Analogues

Pyrrole vs. Phenyl Derivatives

The pyrrole analogue 3-chloro-N-(2,5-dimethylpyrrol-1-yl)propanamide (PubChem CID 79100601) demonstrates distinct properties due to its heterocyclic ring :

Table 2: Phenyl vs. Pyrrole Derivative Comparison

Key differences:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume